Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine
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Overview
Description
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine is an organic compound characterized by the presence of a dimethylamine group attached to a 3-p-tolyl-prop-2-ynyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine typically involves the reaction of p-tolylacetylene with dimethylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of the dimethylamine to the alkyne group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidation of this compound can yield ketones or carboxylic acids.
Reduction: Reduction can produce alkenes or alkanes, depending on the extent of the reaction.
Substitution: Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Propionic acid 3-p-tolyl-prop-2-ynyl ester
- 1-[3-[diethyl-[3-(p-tolyl)prop-2-ynyl]-λ5-azanyl]prop-1-ynyl]-4-methyl-benzene
Uniqueness
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine is unique due to its specific combination of a dimethylamine group and a 3-p-tolyl-prop-2-ynyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H15N |
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Molecular Weight |
173.25 g/mol |
IUPAC Name |
N,N-dimethyl-3-(4-methylphenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C12H15N/c1-11-6-8-12(9-7-11)5-4-10-13(2)3/h6-9H,10H2,1-3H3 |
InChI Key |
GWQVGZHEZWJNBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CCN(C)C |
Origin of Product |
United States |
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